(R)-(-)-PK 11195

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

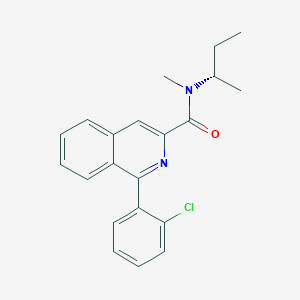

(R)-(-)-PK 11195 is a useful research compound. Its molecular formula is C21H21ClN2O and its molecular weight is 352.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-(-)-PK 11195 is a selective ligand for the translocator protein (TSPO), which is implicated in various biological processes including neuroinflammation, neuroprotection, and mitochondrial function. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biodistribution, and therapeutic potential based on diverse research studies.

This compound binds to TSPO, which is primarily expressed in activated microglia and astrocytes in the central nervous system (CNS). The binding of PK 11195 to TSPO modulates various cellular functions, including:

- Regulation of Neuroinflammation : PK 11195 has been shown to inhibit microglial activation, reducing the release of pro-inflammatory cytokines. This effect is crucial in conditions such as Alzheimer's disease and multiple sclerosis where neuroinflammation plays a significant role in disease progression .

- Neuroprotection : Studies indicate that PK 11195 can protect against cognitive deficits induced by lipopolysaccharide (LPS) through inhibition of autophagy and mitochondrial damage in animal models . It decreases the expression of autophagy-related proteins, suggesting a role in preserving neuronal integrity during inflammatory responses.

Biodistribution Studies

Research utilizing positron emission tomography (PET) with radiolabeled this compound has provided insights into its biodistribution and pharmacokinetics:

- Biodistribution : A study reported that this compound predominantly accumulates in organs such as the liver, kidneys, gallbladder, and urinary bladder. In humans, the highest uptake was observed in the liver and gallbladder, with lower levels in the brain and lungs .

- Metabolism : The compound is metabolized into several radioactive metabolites, including 11C-formaldehyde. The parent compound constitutes approximately 70% of the circulating metabolites during PET imaging .

Table 1: Biodistribution Data of this compound

Case Studies and Clinical Applications

Several clinical studies have explored the use of this compound in various neurological conditions:

- Alzheimer's Disease : PET imaging with this compound has been utilized to visualize neuroinflammation in Alzheimer's patients. Increased binding to TSPO correlates with disease severity, indicating its potential as a biomarker for monitoring disease progression .

- Multiple Sclerosis : Research evaluating non-invasive PET quantification methods for measuring this compound uptake in multiple sclerosis patients suggests that it may serve as a valuable tool for assessing inflammatory activity within the CNS .

Research Findings

Recent findings have highlighted the compound's protective effects against cognitive impairment:

Applications De Recherche Scientifique

(R)-(-)-PK 11195, commonly known as PK11195, is a chemical compound primarily utilized as a ligand for the translocator protein (TSPO) . TSPO, formerly known as the peripheral benzodiazepine receptor, is expressed in various tissues, including the brain, and is upregulated during neuroinflammation . Consequently, PK11195 has found significant applications in scientific research, particularly in neuroimaging and the study of neuroinflammatory conditions .

Scientific Research Applications

Neuroimaging: PK11195 is extensively used in positron emission tomography (PET) studies to visualize and quantify microglial activation in vivo in the human brain . Microglial activation is a key indicator of neuroinflammation, which is implicated in various neurological and psychiatric disorders .

- PET Imaging: 11C]−(R)−PK11195isthemodalityofchoiceforinvivoimagingofmicroglialactivationinthehumanbrain[1].Quantificationof11C]-( R)-PK11195 PET studies has been approached by normalization of the uptake to a reference region or by application of the simplified reference tissue model (SRTM) .

Study of Neurological Disorders: Due to its ability to bind to TSPO, which is overexpressed in neuroinflammatory conditions, PK11195 is used to study various neurological disorders .

- Multiple Sclerosis (MS): PK11195 has been used to evaluate non-invasive PET quantification methods for (R)-$$11C]PK11195 uptake measurement in MS patients .

- Alzheimer's Disease, Parkinson's Disease, Epilepsy, Encephalitis and other central nervous system (CNS) disorders: Increased TSPO binding has been observed in patients with these diseases . $$11C](R)-PK11195 binding to TSPO has been suggested as a potential biomarker of neuroinflammatory and neurodegenerative processes .

- Cognitive Dysfunction: PK11195 may alleviate the damage of LPS-induced cognitive dysfunction of rats by inhibiting microglia activation and autophagy .

Anti-inflammatory Research: PK 11195 exhibits both preventative and therapeutic effects and may be the prototype of a new class of anti-inflammatory agents .

Analyse Des Réactions Chimiques

Radiolabeling Reactions

(R)-[11C]PK 11195 is synthesized for PET imaging through the following optimized steps:

Table 2: Radiolabeling Parameters

-

Critical factors :

In Vitro Binding Interactions

(R)-PK 11195 exhibits high-affinity binding to TSPO, validated through competitive displacement assays:

Table 3: Binding Assay Data

| Radioligand | Concentration (nM) | Nonspecific Binding Agent | Specific Binding (fmol/10^6 cells) | Source |

|---|---|---|---|---|

| [3H]PK 11195 | 0.70 | 3 µM PK 11195 | 18.5 ± 2.3 | |

| [3H]PBR28 | 0.40 | 3 µM PK 11195 | 8.9 ± 1.7 |

-

Mechanistic insights :

Chemical Stability and Degradation

-

Stability in solution : (R)-[11C]PK 11195 remains stable in ethanol-saline mixtures (10% ethanol) for >2 hours post-synthesis .

-

Degradation pathways : No significant decomposition observed under physiological pH (7.4) or during sterilization via 0.22 μm filtration .

Interaction with ABC Transporters

(R)-PK 11195 modulates efflux activity of P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) through direct binding:

Propriétés

IUPAC Name |

N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVIZVQZGXBOQO-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.